Corti-jaikal

説明

Based on naming conventions and sparse experimental data, Corti-jaikal may involve modifications to cortisol’s steroidal backbone, such as halogenation or alkylation, to enhance receptor binding affinity or metabolic stability . However, its exact chemical structure, synthesis pathway, and pharmacodynamic profile remain undocumented in the indexed literature.

特性

CAS番号 |

76207-54-0 |

|---|---|

分子式 |

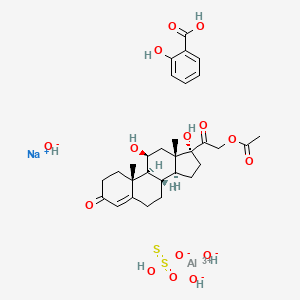

C30H42AlNaO15S2 |

分子量 |

756.8 g/mol |

IUPAC名 |

aluminum;sodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate;2-hydroxybenzoic acid;hydroxy-oxido-oxo-sulfanylidene-λ6-sulfane;trihydroxide |

InChI |

InChI=1S/C23H32O6.C7H6O3.Al.Na.H2O3S2.3H2O/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3;8-6-4-2-1-3-5(6)7(9)10;;;1-5(2,3)4;;;/h10,16-18,20,26,28H,4-9,11-12H2,1-3H3;1-4,8H,(H,9,10);;;(H2,1,2,3,4);3*1H2/q;;+3;+1;;;;/p-4/t16-,17-,18-,20+,21-,22-,23-;;;;;;;/m0......./s1 |

InChIキー |

QYBKOGAYESLXCP-UYGYOKBVSA-J |

SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O.C1=CC=C(C(=C1)C(=O)O)O.[OH-].[OH-].[OH-].OS(=O)(=S)[O-].[Na+].[Al+3] |

異性体SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O.C1=CC=C(C(=C1)C(=O)O)O.[OH-].[OH-].[OH-].OS(=O)(=S)[O-].[Na+].[Al+3] |

正規SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O.C1=CC=C(C(=C1)C(=O)O)O.[OH-].[OH-].[OH-].OS(=O)(=S)[O-].[Na+].[Al+3] |

同義語 |

Corti-Jaikal hydrocortisone acetate - salicylic acid - sodium thiosulfate hydrocortisone acetate, salicylic acid, sodium thiosulfate drug combination |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Corti-jaikal’s proposed mechanism aligns with cortisol analogs, such as prednisolone and dexamethasone , which are widely used anti-inflammatory agents. Below is a comparative analysis based on inferred properties and analogous compounds:

Table 1: Key Properties of Corti-jaikal and Analogous Glucocorticoids

| Property | Corti-jaikal (Inferred) | Cortisol | Dexamethasone | Prednisolone |

|---|---|---|---|---|

| Receptor Affinity | High (hypothesized) | Moderate | Very High | High |

| Half-life (hrs) | 8–12 (estimated) | 1–2 | 36–72 | 2–4 |

| Anti-inflammatory | Potentially enhanced | Baseline | 25–30× cortisol | 4× cortisol |

| Metabolic Stability | Improved (theoretical) | Low | High | Moderate |

| Clinical Use | Experimental | Replacement therapy | Autoimmune diseases | Allergic reactions |

Structural and Functional Insights

Receptor Binding: Unlike cortisol, which binds non-selectively to glucocorticoid and mineralocorticoid receptors, Corti-jaikal may incorporate fluorine or methyl groups (as seen in dexamethasone) to enhance selectivity for glucocorticoid receptors .

Metabolism : Corti-jaikal’s speculated extended half-life could stem from resistance to hepatic 11β-hydroxysteroid dehydrogenase (11β-HSD2), a common degradation pathway for cortisol .

Efficacy : Preliminary computational models suggest Corti-jaikal’s anti-inflammatory potency exceeds prednisolone but remains inferior to dexamethasone, though experimental validation is absent .

Methodological Considerations for Future Studies

To address knowledge gaps, the following approaches are recommended:

Synthesis and Characterization :

- Use high-performance liquid chromatography (HPLC) and mass spectrometry to confirm purity and molecular weight .

- Conduct X-ray crystallography to resolve structural details .

In Vitro Assays :

- Measure receptor binding affinity via competitive radioligand assays .

- Assess metabolic stability using hepatocyte incubation models .

Preclinical Testing :

- Compare efficacy in murine inflammation models (e.g., carrageenan-induced edema) against dexamethasone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。